2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine
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Overview
Description
(2,2-DIMETHYLPROPYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole structure is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-DIMETHYLPROPYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves the construction of the indole ring followed by the attachment of the 2,2-dimethylpropyl and 2-(2-methyl-1H-indol-3-yl)ethyl groups. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to attach various functional groups to the indole core .
Chemical Reactions Analysis
Types of Reactions
(2,2-DIMETHYLPROPYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indoxyls, and indolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,2-DIMETHYLPROPYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2,2-DIMETHYLPROPYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core
Uniqueness
(2,2-DIMETHYLPROPYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl group and the 2-(2-methyl-1H-indol-3-yl)ethyl group enhances its stability and potential biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C16H24N2 |
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Molecular Weight |
244.37 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C16H24N2/c1-12-13(9-10-17-11-16(2,3)4)14-7-5-6-8-15(14)18-12/h5-8,17-18H,9-11H2,1-4H3 |
InChI Key |
RQLRHZDURKQNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC(C)(C)C |
Origin of Product |
United States |
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